molecular formula C15H20N2O2 B2899801 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1396881-33-6

3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Cat. No.: B2899801
CAS No.: 1396881-33-6
M. Wt: 260.337
InChI Key: PGIAHIHCFOBKFV-UHFFFAOYSA-N
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Description

3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a cyano group, and a hydroxy-dimethylpentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the cyano group and the hydroxy-dimethylpentyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the cyano group produces an amine.

Scientific Research Applications

3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. For instance, the presence of both a cyano group and a hydroxy-dimethylpentyl side chain allows for a broader range of chemical reactions and interactions.

Properties

IUPAC Name

3-cyano-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)13(18)7-8-17-14(19)12-6-4-5-11(9-12)10-16/h4-6,9,13,18H,7-8H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIAHIHCFOBKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC=CC(=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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